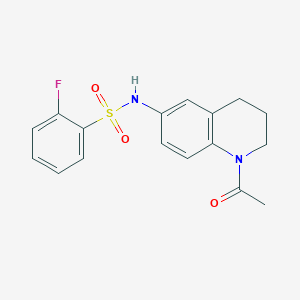

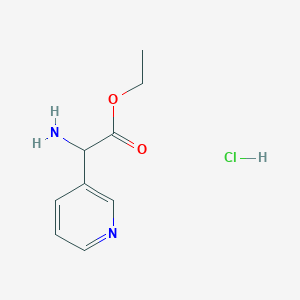

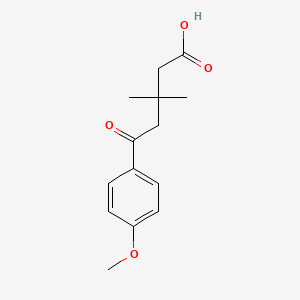

1-allyl-4-(4-bromophenyl)pyrazine-2,3(1H,4H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-allyl-4-(4-bromophenyl)pyrazine-2,3(1H,4H)-dione, also known as ABPP, is a heterocyclic organic compound that has gained significant attention in scientific research due to its unique properties. ABPP has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

Scientific Research Applications

Marine Algae Derivatives : A study by Xu et al. (2012) explored bromophenol compounds, closely related to pyrazine derivatives, which were isolated from marine red algae. These compounds, including diketopiperazines, show potential for various applications due to their unique structures and properties (Xiuli Xu, Liyuan Yin, Nian-qiao Fang, Xiao Fan, Fuhang Song, 2012).

Pharmacological Properties : Menozzi et al. (1992) described the synthesis of thieno[3,4-c]pyrazole derivatives, which are structurally similar to the compound . These derivatives demonstrated significant analgesic, anti-inflammatory, antipyretic, and antiplatelet activities (G. Menozzi, L. Mosti, P. Schenone, M. D'Amico, A. Filippelli, F. Rossi, 1992).

Potential Herbicide and Pesticide Applications : Üngören et al. (2013) found that the reaction of furan-2,3-diones with certain reagents led to the formation of pyrazine-2,3-dicarbonitrile derivatives. These compounds have potential as herbicides and pesticides, highlighting the diverse applications of pyrazine derivatives (Ş. H. Üngören, Emine Dilekoğlu, İ. Koca, 2013).

Material Science Applications : Ayudha et al. (2020) synthesized pyrazine derivatives conjugated with electron donor groups for potential use as hole transporting layers (HTL) in material science. This application signifies the compound's relevance in electronic and photonic devices (Vety Sri Harlinda Ayudha, M. Ariefin, 2020).

Antioxidant Properties : Simijonović et al. (2018) synthesized pyrazolyl-phthalazine-dione derivatives, including structures similar to the compound . These derivatives showed significant antioxidant activity, indicating their potential in oxidative stress-related applications (Dušica M Simijonović, Z. Petrović, V. Milovanović, V. Petrović, G. Bogdanović, 2018).

properties

IUPAC Name |

1-(4-bromophenyl)-4-prop-2-enylpyrazine-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrN2O2/c1-2-7-15-8-9-16(13(18)12(15)17)11-5-3-10(14)4-6-11/h2-6,8-9H,1,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRHONETWRGUJDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C=CN(C(=O)C1=O)C2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![13-(2,5-dimethylbenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine](/img/structure/B2423247.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(3,4-difluorobenzoyl)azetidine-3-carboxamide](/img/structure/B2423257.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2423259.png)

![(3-Chlorophenyl)-[4-(4-fluorophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]methanone](/img/structure/B2423260.png)

![2-methyl-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)propan-1-one](/img/structure/B2423263.png)

![1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methoxy)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol hydrochloride](/img/structure/B2423267.png)